molecular formula C12H20Cl2N2 B1459027 1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride CAS No. 2059948-40-0

1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride

Cat. No. B1459027
CAS RN: 2059948-40-0
M. Wt: 263.2 g/mol
InChI Key: CDISTQNDEAYXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1427378-97-9 . It has a molecular weight of 330.26 . The IUPAC name for this compound is 1- ( (3- (p-tolyl)isoxazol-5-yl)methyl)pyrrolidin-3-amine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19N3O.2ClH/c1-11-2-4-12 (5-3-11)15-8-14 (19-17-15)10-18-7-6-13 (16)9-18;;/h2-5,8,13H,6-7,9-10,16H2,1H3;2*1H . This code can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 339.31 . It is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Process : The compound is a key intermediate in the preparation of premafloxacin, an antibiotic targeted against veterinary pathogens. Its synthesis involves an asymmetric Michael addition and a stereoselective alkylation process (Fleck et al., 2003).

  • Pyrrolidine Derivatives : Pyrrolidines, including derivatives of 1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride, are key in synthesizing various biological molecules like heme and chlorophyll. Their preparation often involves the condensation of amines with carbonyl-containing compounds (Anderson & Liu, 2000).

Pharmacological Potential

  • Monoamine Oxidase Inactivation : The compound's primary amine analogues have been shown to be time-dependent, reversible inhibitors of monoamine oxidase B (MAO-B), with potential therapeutic implications (Ding & Silverman, 1993).

  • MCH-R1 Antagonists : Derivatives like 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine have been identified as potent antagonists for the melanin-concentrating hormone receptor-1, indicating potential in pharmacological applications (Huang et al., 2005).

Chemistry and Reactions

  • Pyrrolidine Chemistry : The chemistry of pyrrolidines, including their synthesis and reactions, is critical for developing pharmaceuticals, dyes, and agrochemicals. For example, pyrrolidines synthesis via [3+2] cycloaddition reactions shows the diversity and applicability of these compounds in various industrial sectors (Żmigrodzka et al., 2022).

  • Catalysis and Structural Chemistry : The compound's derivatives are used in asymmetric Grignard cross-coupling reactions, illustrating its utility in preparing structurally complex and functionally diverse molecules (Nagel & Nedden, 1997).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Pyrrolidine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that “1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride” and similar compounds could have potential applications in drug discovery and development.

properties

IUPAC Name

1-[(3-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-10-3-2-4-11(7-10)8-14-6-5-12(13)9-14;;/h2-4,7,12H,5-6,8-9,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDISTQNDEAYXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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